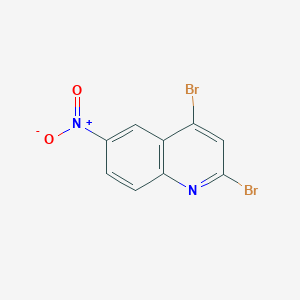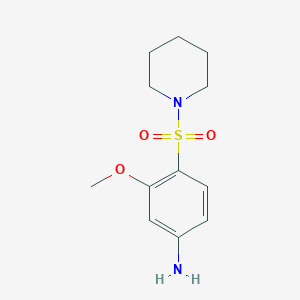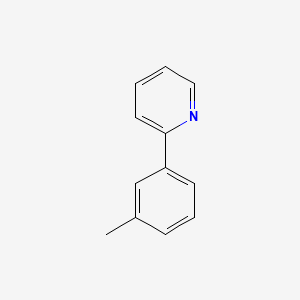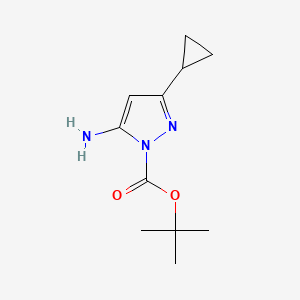
2,4-Dibromo-6-nitroquinoline
Overview
Description
2,4-Dibromo-6-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their broad spectrum of biological activities and are key components in various natural products and pharmacologically active compounds . The presence of bromine and nitro groups in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds such as dibromothymoquinone have been found to interact with various proteins such as apocytochrome f and cytochrome b6-f complex subunits .
Mode of Action
At higher concentrations, it acts as an electron acceptor, intercepting electrons either before or at the site of its inhibitory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-nitroquinoline typically involves the bromination and nitration of quinoline derivatives. One common method includes the bromination of 6-nitroquinoline using bromine in acetic acid at elevated temperatures . Another approach involves the nitration of 2,4-dibromoquinoline using nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-6-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution (SNAr):
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Reduction: 2,4-Dibromo-6-aminoquinoline.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
2,4-Dibromo-6-nitroquinoline has diverse applications in scientific research:
Comparison with Similar Compounds
- 2,4-Dibromoquinoline
- 6-Nitroquinoline
- 2,4-Dibromo-6-aminoquinoline
Comparison: 2,4-Dibromo-6-nitroquinoline is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and biological activity compared to its analogs. For instance, 2,4-Dibromoquinoline lacks the nitro group, making it less reactive in nucleophilic substitution reactions. Similarly, 6-Nitroquinoline does not have the bromine atoms, limiting its potential for further functionalization .
Properties
IUPAC Name |
2,4-dibromo-6-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2N2O2/c10-7-4-9(11)12-8-2-1-5(13(14)15)3-6(7)8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHTYRLFDROPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=N2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-p-tolyl-ethanone](/img/structure/B3137231.png)
![2-[(4-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid](/img/structure/B3137245.png)
![2-chloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3137249.png)

![N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-fluoroaniline](/img/structure/B3137273.png)



![N,N-diphenyl-4-[(E)-2-[7'-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]-9,9'-spirobi[fluorene]-2'-yl]ethenyl]aniline](/img/structure/B3137290.png)




